molecular formula C11H17OPS2 B13834908 O-Ethyl S-(2-methylphenyl)ethylphosphonodithioate CAS No. 3099-88-5

O-Ethyl S-(2-methylphenyl)ethylphosphonodithioate

Cat. No.: B13834908
CAS No.: 3099-88-5
M. Wt: 260.4 g/mol
InChI Key: BYHHSLDPFVMBTJ-UHFFFAOYSA-N
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Description

Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester is an organophosphorus compound with the molecular formula C₁₁H₁₇OPS₂ and a molecular weight of 260.356 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes both ethyl and o-tolyl groups attached to a phosphonodithioic acid moiety.

Preparation Methods

The synthesis of Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester typically involves the reaction of ethylphosphonodithioic acid with o-tolyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester undergoes various chemical reactions, including:

Scientific Research Applications

Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its action include the inhibition of cholinesterase, which is crucial for nerve function .

Comparison with Similar Compounds

Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester can be compared with other organophosphorus compounds, such as:

Properties

CAS No.

3099-88-5

Molecular Formula

C11H17OPS2

Molecular Weight

260.4 g/mol

IUPAC Name

ethoxy-ethyl-(2-methylphenyl)sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H17OPS2/c1-4-12-13(14,5-2)15-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3

InChI Key

BYHHSLDPFVMBTJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(CC)SC1=CC=CC=C1C

Origin of Product

United States

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